((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile
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Overview
Description
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of malononitrile with 3-fluorobenzaldehyde via Knoevenagel condensation . The reaction is typically carried out in N,N-dimethylformamide at 35°C for 0.5 hours, yielding the desired product with a high yield . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be compared with other similar compounds, such as:
- 2-(3-Fluorobenzylidene)malononitrile
- 3-Fluorostyrene
- 3-Fluorobenzaldehyde
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRZOABCXQDAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327223 |
Source
|
Record name | NSC637332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-71-6 |
Source
|
Record name | NSC637332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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